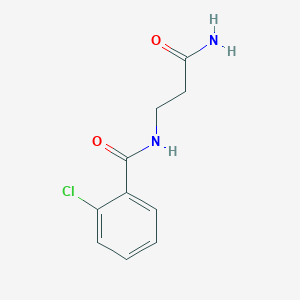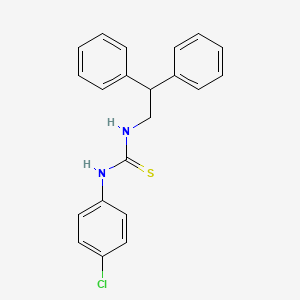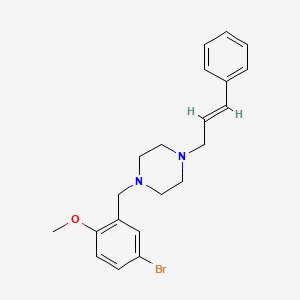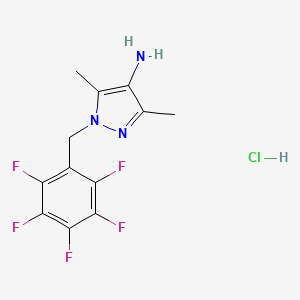
4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide, also known as BAY-678, is a chemical compound that has been studied for its potential use in scientific research.
科学研究应用
4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide has been studied for its potential use in cancer research. Specifically, it has shown promise in inhibiting the growth of cancer cells by targeting a specific protein called CDK9. CDK9 is involved in the regulation of gene expression and is overexpressed in many types of cancer. By inhibiting CDK9, 4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide has the potential to slow or stop the growth of cancer cells.
作用机制
4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide works by binding to the active site of CDK9 and preventing its activity. This leads to a decrease in the expression of genes that are necessary for cancer cell growth and survival. Additionally, 4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide has been shown to have a selective effect on cancer cells, meaning that it does not affect normal cells in the same way. This is due to the overexpression of CDK9 in cancer cells compared to normal cells. Additionally, 4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide has been shown to have minimal toxicity in animal models.
实验室实验的优点和局限性
One advantage of using 4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide in lab experiments is its selectivity for cancer cells, which allows for more targeted research. However, one limitation is that it has only been studied in animal models, so its effectiveness in humans is still unknown.
未来方向
There are several potential future directions for research on 4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide. One area of focus could be on optimizing its synthesis method to increase efficiency and reduce costs. Additionally, further studies could be conducted to determine its effectiveness in human cancer cells and to explore its potential use in combination with other cancer treatments. Finally, research could be conducted to investigate the potential use of 4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide in other diseases or conditions beyond cancer.
合成方法
4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2,4-dichloro-5-nitropyrazole with 2,4-dichlorobenzylamine followed by the addition of 4-bromo-3-nitrobenzoic acid and N,N-dimethylformamide. The resulting compound is then purified through recrystallization.
属性
IUPAC Name |
4-bromo-N-(2,4-dichlorophenyl)-5-nitro-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrCl2N4O3/c11-7-8(15-16-9(7)17(19)20)10(18)14-6-2-1-4(12)3-5(6)13/h1-3H,(H,14,18)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPURMQBFCZIIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=NNC(=C2Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrCl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-butynamide](/img/structure/B6129356.png)

![1-(2-chloro-6-fluorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine hydrochloride](/img/structure/B6129384.png)
![5-{6-[(2,3-dimethylcyclohexyl)amino]-3-pyridazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B6129392.png)
![N-[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-6-bromo-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B6129401.png)
![4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]benzenesulfonamide](/img/structure/B6129407.png)


![1-(2-chlorobenzyl)-N-[1-(1-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6129427.png)


![4-chloro-5-nitro-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6129453.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]methyl}amine](/img/structure/B6129455.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6129457.png)